(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo[3.2.2]nonane derivatives has been explored in various studies. For example, compounds within this class have been synthesized and evaluated for their potential as alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, indicating a structured approach to enhancing cognitive function in disorders like schizophrenia (O’Donnell et al., 2010). The methodologies employed in these syntheses are critical for developing compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives has been extensively studied. Investigations into the conformational preferences of these molecules reveal that they adopt specific spatial arrangements conducive to interacting with biological targets. For instance, NMR spectroscopy has been used to elucidate the conformational behaviors of related esters derived from diazabicyclo[3.3.1]nonanes, providing insights into the stereo-electronic effects influencing their biological activity (Izquierdo et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is shaped by their structural features, which enable various chemical transformations. For example, the aminomethylation of related compounds has been explored as a method for introducing new functional groups, expanding the chemical diversity and potential pharmacological profiles of these molecules (Dotsenko et al., 2007).
Physical Properties Analysis
The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as solubility and stability, are crucial for their development as pharmacological agents. Studies focusing on the vaporization enthalpies of related heterocyclic compounds provide valuable data on their volatility, which can influence their formulation and delivery (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties of diazabicyclo[3.2.2]nonane derivatives, including their reactivity and interaction with biological targets, are pivotal in determining their therapeutic potential. The influence of different hydrogen bond acceptor systems on the biological activity of these compounds highlights the importance of chemical modifications in achieving desired selectivity and efficacy (Eibl et al., 2013).
properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-26-16-7-6-15(17(22-16)27-2)18(25)24-11-13-4-5-14(24)12-23(10-13)19-20-8-3-9-21-19/h3,6-9,13-14H,4-5,10-12H2,1-2H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZOBRSEUYPGJN-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=C(C=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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